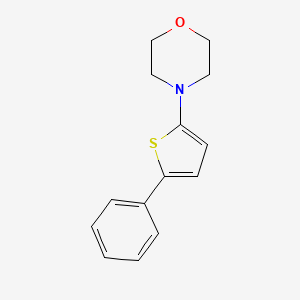

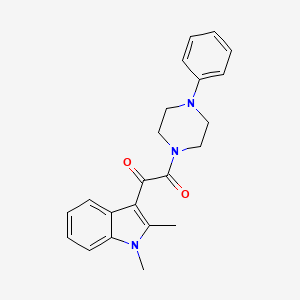

![molecular formula C22H23NO3 B2358318 1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896334-52-4](/img/structure/B2358318.png)

1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a member of the six-membered tricyclic molecule that contains nitrogen and oxygen . In this molecule, the C 2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit . Chromanone-based spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds, such as vitamins, alkaloids, hormones, antibiotics, glycosides, and several other products .

Synthesis Analysis

The synthesis of “1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” involves combining privileged structures with a hydroxamic acid moiety as a zinc binding group . The synthetic derivatives were evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra .

Molecular Structure Analysis

The molecular structure of “1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a fusion of a benzene nucleus with a dihydropyran . This structure relates to chromane, chromene, chromone, and chromenone .

Chemical Reactions Analysis

New spiro[chromane-2,4’-piperidine] and spiro[benzofuran-2,4’-piperidine] hydroxamic acid derivatives as HDAC inhibitors have been identified by combining privileged structures with a hydroxamic acid moiety as a zinc binding group .

Applications De Recherche Scientifique

Microtubule Assembly Inhibition

This compound has been identified as an inhibitor of microtubule assembly. This application is crucial in cancer research, as microtubule inhibitors can disrupt cell division and induce apoptosis in cancer cells .

Neurological Disorders

Compounds with a piperidine moiety, such as this one, are often explored for their potential effects on neurological conditions. They may influence neurotransmitter systems, which could be beneficial in treating diseases like Alzheimer’s or Parkinson’s .

Antimicrobial Activity

Spiro compounds have shown promise in antimicrobial activity. Research into this application could lead to the development of new antibiotics, particularly important in the era of increasing antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory potential of spiro compounds is another area of interest. They could be used to develop treatments for chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease .

Cardiovascular Diseases

Piperidine derivatives are known to have cardiovascular applications. They may act on various pathways involved in heart diseases, offering a potential for the creation of novel heart medications .

Metabolic Disorders

Research into the metabolic effects of piperidine derivatives could lead to new treatments for disorders like diabetes or obesity. These compounds might affect metabolic pathways, improving insulin sensitivity or reducing lipid accumulation .

Mécanisme D'action

Target of Action

The primary target of 1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that plays a crucial role in inflammatory responses in the human body.

Mode of Action

It is known to interact with its target, tryptase alpha/beta-1 . The interaction between the compound and its target may lead to changes in the function of the enzyme, potentially modulating the inflammatory response.

Propriétés

IUPAC Name |

1'-(3-phenylpropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c24-19-16-22(26-20-9-5-4-8-18(19)20)12-14-23(15-13-22)21(25)11-10-17-6-2-1-3-7-17/h1-9H,10-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGZUWFXSPLOTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2358241.png)

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)

![ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2358252.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358254.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2358258.png)